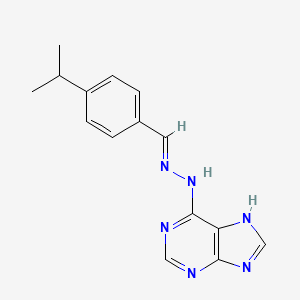

(E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine

CAS No.: 537667-32-6

Cat. No.: VC7712593

Molecular Formula: C15H16N6

Molecular Weight: 280.335

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537667-32-6 |

|---|---|

| Molecular Formula | C15H16N6 |

| Molecular Weight | 280.335 |

| IUPAC Name | N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-7H-purin-6-amine |

| Standard InChI | InChI=1S/C15H16N6/c1-10(2)12-5-3-11(4-6-12)7-20-21-15-13-14(17-8-16-13)18-9-19-15/h3-10H,1-2H3,(H2,16,17,18,19,21)/b20-7+ |

| Standard InChI Key | OETDYZRFJRCUBE-IFRROFPPSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 |

Introduction

The compound (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine is a synthetic organic molecule that belongs to the purine class, which is a group of heterocyclic aromatic organic compounds. Purines are crucial components of DNA and RNA, and their derivatives have been extensively studied for their biological activities, including antiviral, anticancer, and immunosuppressive properties.

Despite the lack of specific literature directly referencing (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine, related compounds have shown significant biological potential. For instance, purine derivatives have been explored for their antitumor activities, with some compounds exhibiting potent inhibition against various cancer cell lines .

Synthesis of Related Purine Derivatives

The synthesis of purine derivatives typically involves multi-step reactions starting from basic purine structures. For example, the synthesis of 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine involves the reaction of 2-amino-9H-purine-6-thiol with benzyl bromide in the presence of cesium carbonate and tetrabutylammonium iodide in dimethylformamide .

For compounds like (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine, a plausible synthesis route might involve the condensation of a purine derivative with a hydrazine moiety and an aromatic aldehyde. This process is similar to the synthesis of other hydrazone derivatives, where the reaction conditions typically involve stirring in a solvent like ethanol with a few drops of acetic acid .

Potential Biological Activities

Purine derivatives have been studied for various biological activities:

-

Antitumor Activity: Many purine derivatives have shown potent antitumor effects, with some compounds inhibiting cancer cell growth more effectively than standard drugs like temozolomide .

-

Antiviral Activity: Purine analogs are used in antiviral therapies, such as in the treatment of HIV and hepatitis B.

-

Immunosuppressive Activity: Some purine derivatives are used to suppress the immune system, which is beneficial in preventing organ rejection in transplant patients.

Structural Analysis

The structure of (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine would likely involve a planar purine ring system with a hydrazone moiety attached at the 6-position. The presence of the 4-isopropylbenzylidene group could influence the compound's biological activity by altering its interaction with biological targets.

Data Table: Biological Activities of Purine Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| 1H-Purin-6(9H)-one derivatives | Antitumor, Herbicidal | |

| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | Potential antiviral/anticancer | |

| Hydrazone derivatives | Antiproliferative |

Future Research Directions

-

Synthesis Optimization: Developing efficient synthesis methods for (E)-6-(2-(4-isopropylbenzylidene)hydrazinyl)-9H-purine.

-

Biological Evaluation: Assessing the antitumor, antiviral, and immunosuppressive activities of the compound.

-

Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications affect biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume